Elaawcrwgfllallppgiag

Cancer vaccine CTL epitope MHC restriction

ELAAWCRWGFLLALLPPGIAG, designated P5, is a 21-amino acid synthetic peptide (molecular weight 2254.69 Da, formula C109H164N26O24S) corresponding to amino acids 5–25 of the rat HER2/neu extracellular domain. Originally designed through in silico epitope prediction and validated in the TUBO murine breast carcinoma model, P5 functions as a cytotoxic T lymphocyte (CTL) epitope that induces HER2/neu-specific CD8⁺ T cell responses.

Molecular Formula C109H164N26O24S
Molecular Weight 2254.7 g/mol
Cat. No. B15573282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameElaawcrwgfllallppgiag
Molecular FormulaC109H164N26O24S
Molecular Weight2254.7 g/mol
Structural Identifiers
InChIInChI=1S/C109H164N26O24S/c1-17-61(12)90(106(157)122-62(13)91(142)118-54-89(140)141)133-87(137)53-117-105(156)84-35-26-40-134(84)108(159)85-36-27-41-135(85)107(158)82(46-60(10)11)131-101(152)77(44-58(6)7)125-94(145)65(16)121-99(150)76(43-57(4)5)128-100(151)78(45-59(8)9)129-102(153)79(47-66-28-19-18-20-29-66)123-86(136)52-116-96(147)80(48-67-50-114-72-32-23-21-30-69(67)72)130-97(148)74(34-25-39-113-109(111)112)124-104(155)83(55-160)132-103(154)81(49-68-51-115-73-33-24-22-31-70(68)73)126-93(144)64(15)119-92(143)63(14)120-98(149)75(42-56(2)3)127-95(146)71(110)37-38-88(138)139/h18-24,28-33,50-51,56-65,71,74-85,90,114-115,160H,17,25-27,34-49,52-55,110H2,1-16H3,(H,116,147)(H,117,156)(H,118,142)(H,119,143)(H,120,149)(H,121,150)(H,122,157)(H,123,136)(H,124,155)(H,125,145)(H,126,144)(H,127,146)(H,128,151)(H,129,153)(H,130,148)(H,131,152)(H,132,154)(H,133,137)(H,138,139)(H,140,141)(H4,111,112,113)/t61-,62-,63-,64-,65-,71-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,90-/m0/s1
InChIKeyCMWYCOUTGURROM-GBIIOYQLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

ELAAWCRWGFLLALLPPGIAG (P5) – Rat HER2/neu-Derived CTL Epitope Peptide for Cancer Vaccine Research


ELAAWCRWGFLLALLPPGIAG, designated P5, is a 21-amino acid synthetic peptide (molecular weight 2254.69 Da, formula C109H164N26O24S) corresponding to amino acids 5–25 of the rat HER2/neu extracellular domain . Originally designed through in silico epitope prediction and validated in the TUBO murine breast carcinoma model, P5 functions as a cytotoxic T lymphocyte (CTL) epitope that induces HER2/neu-specific CD8⁺ T cell responses [1]. It serves as both a standalone vaccine antigen and a component of multi-epitope constructs such as P5+435, and has been evaluated across multiple liposomal and nanoparticle delivery platforms [2].

Why Generic HER2 Peptide Substitution Fails for ELAAWCRWGFLLALLPPGIAG (P5)


HER2/neu-derived peptide epitopes are not interchangeable; their immunological activity is critically dependent on MHC restriction, peptide length, and formulation strategy. P5 (ELAAWCRWGFLLALLPPGIAG) is a 21-mer natural sequence containing multiple MHC class I motifs restricted by BALB/c haplotypes (H2-Dd, H2-Kd, H2-Ld), distinguishing it from shorter human HLA-A*0201-restricted epitopes such as E75 (KIFGSLAFL, 9-mer) and GP2 (IISAVVGIL, 9-mer) [1]. Furthermore, the presentation of P5 to the immune system is exquisitely sensitive to its conjugation or encapsulation context: P5 conjugated to liposomes via Maleimide-PEG2000-DSPE induces potent CTL responses, whereas the same peptide encapsulated inside liposomes fails to elicit detectable CD8⁺ or CD4⁺ IFN-γ production [2][3]. These findings demonstrate that neither peptide sequence interchange nor formulation interchange can be assumed without loss of immunological efficacy.

Quantitative Differentiation Evidence for ELAAWCRWGFLLALLPPGIAG (P5) Against Closest Analogs


Rational In Silico Design and MHC Restriction Profile of P5 vs. Minimal HLA-A2-Restricted Epitopes

P5 (ELAAWCRWGFLLALLPPGIAG) is a 21-amino acid natural peptide derived from the rat HER2/neu extracellular domain (aa 5–25), designed by in silico analysis to contain multiple MHC class I binding motifs restricted by BALB/c mouse haplotypes H2-Dd, H2-Kd, and H2-Ld [1]. This contrasts with the most widely studied human HER2-derived CTL epitopes — E75 (KIFGSLAFL, 9-mer, HER2 369–377) and GP2 (IISAVVGIL, 9-mer, HER2 654–662) — which are minimal HLA-A*0201-restricted epitopes of only 9 amino acids [2]. The longer 21-mer natural sequence requires intracellular proteolytic processing for MHC presentation, potentially generating multiple overlapping epitopes, whereas 9-mer minimal peptides bypass processing but are restricted to a single HLA allele [1]. In the TUBO murine model, P5 was one of only two peptides (alongside P435) out of four in silico-designed candidates that induced significant IFN-γ and CTL responses [3].

Cancer vaccine CTL epitope MHC restriction

IFN-γ ELISpot Response: P5+435 with PADRE+CpG vs. P5+435 Alone

In a direct head-to-head vaccination study, BALB/c mice immunized with the P5+435 multi-epitope long peptide combined with the universal CD4⁺ T-helper epitope PADRE and CpG-ODN adjuvant produced significantly greater numbers of IFN-γ spot-forming units (SFU) per 10⁶ splenocytes than mice vaccinated with P5+435 peptide alone (P < 0.001) [1]. The immunization regimen consisted of three subcutaneous injections of 100 μg peptide at 14-day intervals; splenocytes were restimulated ex vivo with the long peptide and IFN-γ production was quantified by ELISpot assay [1]. This CD4⁺ T-cell help-dependent enhancement was not achieved by the addition of CpG alone without PADRE, underscoring the requirement for coordinated CD4⁺ and CD8⁺ T cell activation that P5+435 alone does not provide [1].

IFN-γ ELISpot CD8+ T cell vaccine adjuvant

Mean Survival Time: P5+435 with PADRE+CpG Delivers 82.6 Days vs. PBS Control

In a prophylactic TUBO tumor challenge model, mice vaccinated with P5+435 + CpG + PADRE achieved a mean survival time of 82.6 ± 1.25 days, with tumor growth inhibited in 40% of vaccinated mice over the 80-day observation period [1]. In contrast, control mice receiving PBS were euthanized by day 80 due to progressive tumor burden (5 of 6 control mice euthanized) [1]. Mice vaccinated with P5+435 alone or P5+435 + CpG showed intermediate survival that was inferior to the triple combination, demonstrating that the full P5+435 + PADRE + CpG regimen is required for maximal survival benefit [1]. Statistical analysis of survival curves by log-rank test (P = 0.117) and Fleming-Harrington test (P = 0.058) was performed across all groups [1].

Tumor challenge survival analysis prophylactic vaccine

Formulation-Dependent CTL Induction: Conjugated P5 Elicits CTL Whereas Encapsulated P5 Fails

P5 peptide conjugated to the liposome surface via Maleimide-PEG2000-DSPE (Lip-DOPE-P5-MPL) induced significantly higher IFN-γ production by CD8⁺ T cells intracellularly, representing a robust CTL response that translated to the lowest tumor size and longest survival time in the TUBO model [1]. In sharp contrast, P5 peptide encapsulated inside liposomes — even when formulated with the same DOPE phospholipid and MPL adjuvant — completely failed to induce CD8⁺ or CD4⁺ T cells to produce IFN-γ, resulting in no detectable CTL response and no anti-tumor immunity [2]. This divergent outcome highlights that the mode of peptide association with the delivery vehicle (surface conjugation vs. internal encapsulation) is a critical determinant of immunological efficacy, independent of peptide sequence identity [2].

Liposomal formulation CTL response peptide conjugation

Lip-DOPE-P5-MPL Achieves Lowest Tumor Size and Longest Survival Among All Tested Formulations

Across two independent studies, the Lip-DOPE-P5-MPL formulation consistently achieved the lowest tumor size and the longest survival time compared to all other tested formulations in the TUBO murine breast carcinoma model [1][2]. In the 2014 study by Shariat et al., Lip-DOPE-P5-MPL induced significantly higher IFN-γ production by CD8⁺ T cells compared to control formulations (Lip-P5, Lip-MPL-P5, Lip-DOPE-P5, and free P5 peptide), and this CTL response translated directly into superior tumor growth inhibition and survival prolongation [1]. In the 2019 study by Rastakhiz et al., the Lip/DOPE/MPL/P5 formulation again demonstrated the highest released interferon-γ, highest CTL responses, lowest tumor size, and longest survival time among all comparator groups [2]. The reproducibility of this superiority across independent laboratories strengthens confidence in the formulation's efficacy profile.

Tumor size survival liposomal vaccine

P5 and P435: The Only Two of Four In Silico-Designed Peptides That Induce Significant CTL Immunity

In the foundational study by Jalali et al. (2012), four multi-epitope peptides were designed from the rat HER2/neu oncogene by in silico analysis. Among these four candidates, only p5 (ELAAWCRWGFLLALLPPGIAG) and p435 (IRGRILHDGAYSLTLQGLGIH) — and their combinations with liposome-polycation-DNA (LPD) nanoparticles — induced significantly higher IFN-γ and CTL responses compared to control groups [1]. The other two designed peptides failed to elicit detectable antigen-specific immunity [1]. This finding establishes that not all in silico-predicted HER2/neu epitopes are immunogenic in vivo, and that P5 (alongside P435) belongs to the validated minority with confirmed CTL-inducing capacity. The successful P5 and P435 peptides consequently led to lower tumor sizes and longer survival time in the TUBO tumor model [1].

In silico epitope design CTL screening peptide ranking

Optimal Research and Industrial Application Scenarios for ELAAWCRWGFLLALLPPGIAG (P5)


Prophylactic HER2/neu Breast Cancer Vaccine Development in BALB/c TUBO Models

P5 is the validated CTL epitope of choice for prophylactic HER2/neu-targeted vaccine studies in BALB/c mice bearing TUBO tumors. When formulated as a surface-conjugated liposomal vaccine (Lip-DOPE-P5-MPL) with MPL adjuvant, P5 induces robust IFN-γ⁺ CD8⁺ CTL responses that translate to the lowest tumor size and longest survival among all tested formulations [1][2]. Researchers should procure P5 peptide with verified >95% purity by HPLC for conjugation to Maleimide-PEG2000-DSPE, as encapsulated formulations have been demonstrated to abrogate immunogenicity [3].

Multi-Epitope Long Peptide Vaccine Constructs (P5+435) with CD4⁺ T-Helper Enhancement

P5 serves as a critical component of the P5+435 multi-epitope long peptide (ELAAWCRWGFLLALLPPGIAGRRIRGRILHDGAYSLTLQGLGIH), where it is linked to P435 via an RR protease-sensitive linker. When co-administered with the universal CD4⁺ T-helper epitope PADRE and CpG-ODN 1826 adjuvant, this construct achieves a mean survival time of 82.6 ± 1.25 days and 40% tumor growth inhibition in the prophylactic TUBO model [4]. This application scenario is optimal for studies requiring coordinated CD4⁺ and CD8⁺ T cell immunity.

Dendritic Cell-Based Immunotherapy Using P5-Pulsed DC Vaccines

P5 peptide-pulsed dendritic cells (DCs) have been investigated as a preventive cancer vaccine strategy. Because P5 contains motifs presented by both MHC class I and MHC class II pathways, DCs pulsed with P5 can stimulate both cytotoxic T lymphocytes and T helper cells [5]. This application leverages the 21-amino acid length of P5, which requires DC-mediated processing and enables presentation of multiple epitope variants, a feature not achievable with shorter 9-mer minimal epitope peptides such as E75 or GP2.

Nanoparticle and Adjuvant Formulation Screening for HER2 Vaccine Optimization

P5 provides a well-characterized and reproducible CTL epitope for systematic screening of nanoparticle delivery platforms and adjuvant combinations. The extensive published dataset — including LPD nanoparticles [6], high-Tm nanoliposomes [2], and various lipid compositions — enables benchmarking of novel delivery systems against established P5 formulations with known in vivo efficacy. The peptide's defined physicochemical properties (MW 2254.69 Da, hydrophobicity requiring DMSO solubilization) also provide a standardized challenge for formulation development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Elaawcrwgfllallppgiag

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.